Welcome to the BenchChem Online Store!
molecular formula C20H32 B1629029 4-Dodecylstyrene CAS No. 66218-69-7

4-Dodecylstyrene

Cat. No. B1629029
M. Wt: 272.5 g/mol
InChI Key: WJNKJKGZKFOLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08721929B2

Procedure details

A 2 l round-bottom flask which had been provided with a water separator and a reflux condenser was charged initially with 1.2 liters of toluene and then with (p-dodecylphenyl)methylcarbinol (50.082 g=0.173 mol) and p-toluenesulphonic acid monohydrate (0.679 g=3.6 mmol). The mixture was heated to reflux with constant stirring and kept at boiling until no further water separated out. Once the reaction mixture had been cooled to room temperature, the organic phase was extracted by shaking twice with 500 ml each time of water and once with 250 ml of saturated sodium chloride solution. After drying over magnesium sulphate, the solvent was drawn off on a rotary evaporator. A yellow oil was obtained. Subsequently, the two batches were combined. The crude product was purified by column chromatography on 400 g of silica gel 60 with hexane as the eluent, and a fraction size of 100 ml was selected.
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
(p-dodecylphenyl)methylcarbinol
Quantity
50.082 g
Type
reactant
Reaction Step Two
Quantity
0.679 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH2:8]([C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27]O)=[CH:22][CH:21]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH2:8]([C:20]1[CH:21]=[CH:22][C:23]([CH:26]=[CH2:27])=[CH:24][CH:25]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
1.2 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
(p-dodecylphenyl)methylcarbinol
Quantity
50.082 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)CCO
Step Three
Name
Quantity
0.679 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
separated out
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted
STIRRING
Type
STIRRING
Details
by shaking twice with 500 ml each time of water and once with 250 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was drawn off on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
A yellow oil was obtained
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on 400 g of silica gel 60 with hexane as the eluent

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.